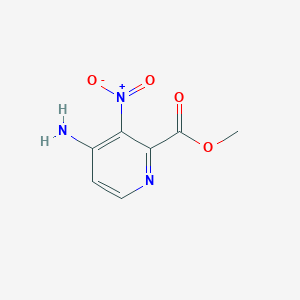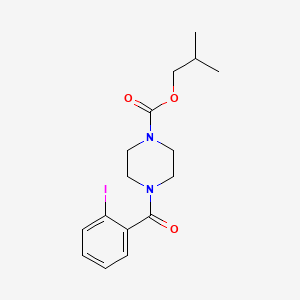![molecular formula C8H16ClNO2S B13017108 7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride](/img/structure/B13017108.png)
7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7lambda6-Thia-2-azaspiro[45]decane 7,7-dioxide;hydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include a thia-azaspiro compound and suitable reagents for oxidation and hydrochloride formation.
Reaction Conditions: The reaction conditions often involve controlled temperatures and the use of specific catalysts to facilitate the formation of the spirocyclic structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxide moiety back to a sulfide, altering the compound’s properties.
Substitution: The presence of the nitrogen and sulfur atoms allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of functionalized spirocyclic compounds.
Scientific Research Applications
7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride has a wide range of scientific research applications:
Chemistry: In synthetic chemistry, it serves as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: In industrial applications, it can be used as a precursor for the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms within the spirocyclic structure can form specific interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride stands out due to its unique spirocyclic structure and the presence of both sulfur and nitrogen atoms. Similar compounds include:
2-thia-7-azaspiro[4.5]decane 2,2-dioxide hydrochloride: This compound shares a similar spirocyclic framework but differs in the position and number of dioxide moieties.
2-azaspiro[4.5]decane: Lacks the sulfur atom and dioxide moieties, resulting in different chemical properties and reactivity.
Thia-azaspiro compounds: A broader class of compounds with varying positions of sulfur and nitrogen atoms within the spirocyclic structure.
The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H16ClNO2S |
|---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
7λ6-thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride |
InChI |
InChI=1S/C8H15NO2S.ClH/c10-12(11)5-1-2-8(7-12)3-4-9-6-8;/h9H,1-7H2;1H |
InChI Key |
GVMVXMIQYGPOFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)CS(=O)(=O)C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydrazinyl-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13017025.png)
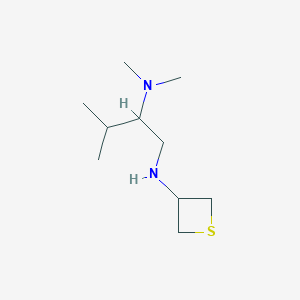
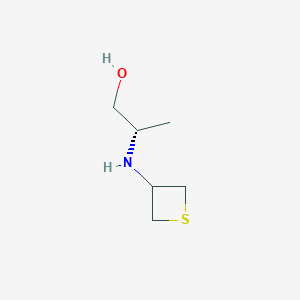
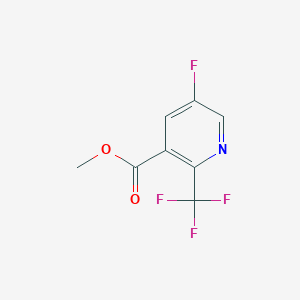
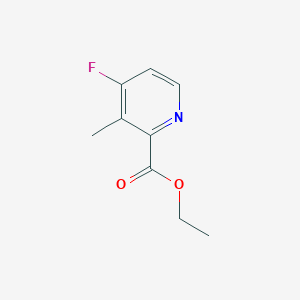
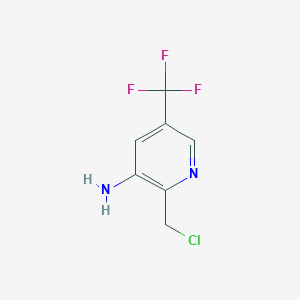
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid](/img/structure/B13017050.png)
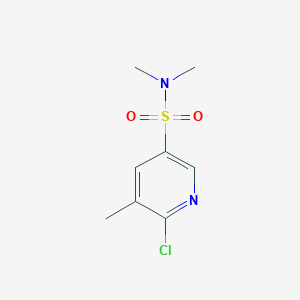
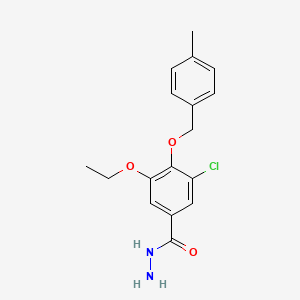

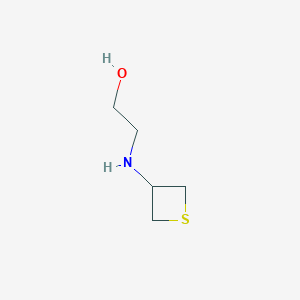
![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13017072.png)
